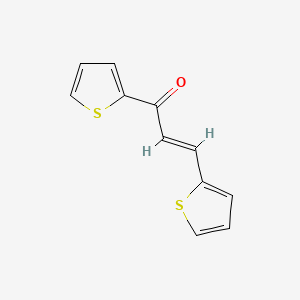

1,3-Di(thiophen-2-yl)prop-2-en-1-one

Description

General Overview and Classification as a Chalcone (B49325) Derivative

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system. chemfaces.comjocpr.com This core structure, 1,3-diphenyl-2-propen-1-one, serves as a template for a vast number of derivatives. chemfaces.comresearchgate.net 1,3-Di-2-thienyl-2-propen-1-one is classified as a heteroaryl chalcone, where the phenyl rings are replaced by thiophene (B33073) rings. journalcra.com Thiophene is a five-membered aromatic ring containing a sulfur atom, and its incorporation into the chalcone framework significantly influences the molecule's physicochemical and biological properties. nih.govresearchgate.net

The presence of the thiophene moieties makes 1,3-Di-2-thienyl-2-propen-1-one a "thienyl chalcone." journalcra.com These compounds are of particular interest due to the diverse applications of thiophene-containing molecules in various scientific fields. journalcra.comnih.gov The general structure of a chalcone consists of two aromatic rings joined by an α,β-unsaturated ketone. acs.org In the case of 1,3-Di-2-thienyl-2-propen-1-one, both of these aromatic systems are 2-thienyl groups.

Academic Significance and Research Scope within Organic and Medicinal Chemistry

The academic significance of 1,3-Di-2-thienyl-2-propen-1-one and other thienyl chalcones stems from their versatile nature. journalcra.com In organic chemistry, they serve as valuable synthons, or building blocks, for the creation of more complex heterocyclic compounds. journalcra.com The reactive α,β-unsaturated carbonyl group allows for a variety of chemical transformations, leading to the synthesis of diverse molecular architectures. acs.org

In the realm of medicinal chemistry, chalcone derivatives have long been recognized for their broad spectrum of biological activities. acs.orgsioc-journal.cn The incorporation of thiophene rings, as seen in 1,3-Di-2-thienyl-2-propen-1-one, is a strategic approach to modulate these activities. Thiophene is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing interactions with biological targets. nih.gov

Research into thienyl chalcones like 1,3-Di-2-thienyl-2-propen-1-one is driven by the quest for new therapeutic agents. Studies have explored the potential of these compounds in various areas, leveraging the established biological activities of the chalcone core and the unique properties of the thiophene moiety. journalcra.comnih.gov The ease of synthesis of chalcones, often through a base-catalyzed Claisen-Schmidt condensation, further contributes to their appeal for research and development. jocpr.comchemsrc.com

Table 2: Research Highlights of Thienyl Chalcones

| Area of Research | Key Findings and Applications |

|---|---|

| Synthetic Chemistry | Serve as versatile intermediates for synthesizing various heterocyclic compounds. journalcra.com |

| Medicinal Chemistry | Investigated for a wide range of potential pharmacological activities due to the combined features of the chalcone scaffold and thiophene rings. acs.orgsioc-journal.cn |

| Materials Science | Explored for their physicochemical properties. journalcra.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS2/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAGHDMFZMUUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305156 | |

| Record name | 1,3-Di-2-thienyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309-48-0 | |

| Record name | 1,3-Di-2-thienyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-2-thienyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 1,3 Di 2 Thienyl 2 Propen 1 One and Its Thienyl Analogs

Conventional Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones, including 1,3-Di-2-thienyl-2-propen-1-one. This reaction involves the base- or acid-catalyzed condensation of a ketone with an aromatic aldehyde that lacks α-hydrogens, preventing self-condensation. wikipedia.orgmdpi.com

Base-Catalyzed Reaction Mechanisms and Optimization

The base-catalyzed Claisen-Schmidt condensation is the most frequently employed method for synthesizing chalcones. taylorandfrancis.com The mechanism initiates with the deprotonation of the α-carbon of the ketone by a base, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, also known as a chalcone (B49325). nih.gov

Commonly used bases include strong alkalis like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often in an alcoholic solvent. researchgate.net Optimization of these reactions typically involves adjusting the concentration of the base, the reaction temperature, and the reaction time to maximize the yield and purity of the chalcone product. For instance, some syntheses are carried out at room temperature over several hours, while others may require gentle heating to proceed at a practical rate. jocpr.com The choice of base is crucial; for example, quantitative yields have been reported in the absence of a solvent using sodium hydroxide. wikipedia.org Other basic catalysts that have been explored include lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and hydrotalcites.

Precursor Selection and Stoichiometric Considerations

The synthesis of 1,3-Di-2-thienyl-2-propen-1-one specifically requires the selection of 2-acetylthiophene (B1664040) as the ketone precursor and thiophene-2-carboxaldehyde as the aldehyde precursor. The thiophene (B33073) rings in these precursors are electron-rich aromatic systems, which can influence the reactivity of the carbonyl and α-hydrogen groups.

Typically, the reaction is performed with an equimolar ratio of the ketone and aldehyde. However, in some cases, a slight excess of the aldehyde may be used to ensure complete consumption of the more valuable ketone. The stoichiometry of the base catalyst is also a critical parameter, with catalytic amounts generally being sufficient to promote the reaction. In some solvent-free approaches, a higher molar ratio of the base, such as 20 mol% of solid NaOH, has been shown to be effective. nih.gov

Table 1: Precursors for the Synthesis of 1,3-Di-2-thienyl-2-propen-1-one

| Precursor Type | Chemical Name | Structure |

| Ketone | 2-Acetylthiophene |  |

| Aldehyde | Thiophene-2-carboxaldehyde |  |

Modified and Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally benign chemical processes, several modified and green chemistry approaches have been applied to the synthesis of chalcones, including those with thienyl moieties. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents and catalysts.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. In the context of chalcone synthesis, sonication has been shown to significantly reduce reaction times and improve yields compared to conventional stirring methods. mdpi.comresearchgate.net The mechanical effects of ultrasound, such as cavitation and micro-streaming, enhance mass transfer and increase the reactivity of the substrates.

For the synthesis of thiophene-containing chalcones, ultrasound-assisted Claisen-Schmidt condensation has been successfully employed. For example, the reaction of 2-acetyl-5-bromo-thiophene with various aromatic aldehydes in the presence of lithium hydroxide monohydrate as a catalyst was significantly faster under ultrasonic irradiation compared to conventional stirring. This "green" method often leads to excellent yields and high selectivity. researchgate.netosti.gov

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of a Thienyl Chalcone Derivative

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Conventional Stirring | LiOH·H₂O | Several hours | Lower | |

| Ultrasound Irradiation | LiOH·H₂O | Minutes | Higher |

Application of Environmentally Benign Solvents (e.g., PEG-400)

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Polyethylene glycol (PEG), particularly PEG-400, has gained attention as a green, recyclable, non-toxic, and inexpensive reaction medium. semanticscholar.orgresearchgate.net For the synthesis of chalcones, PEG-400 can act as both a solvent and a phase-transfer catalyst.

The Claisen-Schmidt condensation for the preparation of various chalcones, including those with heteroaromatic rings, has been efficiently carried out in PEG-400. semanticscholar.orgresearchgate.net For instance, the synthesis of thienyl benzo[b] wikipedia.orgdiazepines starts from hetero chalcones prepared in a NaOH/PEG-400 system, highlighting the utility of this solvent for the precursor synthesis. semanticscholar.org The reaction of 4-hydroxy acetophenone (B1666503) with various aldehydes in PEG-400 at 40°C has been reported to give excellent yields in a short reaction time. taylorandfrancis.com

Heterogeneous Catalysis and Ionic Liquid Facilitation

The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. Various solid catalysts have been investigated for Claisen-Schmidt condensations, including basic activated carbons, alumina (B75360), and hydrotalcites. taylorandfrancis.comnih.gov For example, iodine impregnated on neutral alumina has been used as an efficient catalyst for the solvent-free synthesis of chalcones under microwave irradiation. nih.gov p-Toluenesulfonic acid (PTSA) has also been reported as a catalyst for the synthesis of thienyl chalcones. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to traditional organic solvents due to their low vapor pressure and high thermal stability. mdpi.com They can act as both the solvent and the catalyst in chemical reactions. While the direct synthesis of 1,3-Di-2-thienyl-2-propen-1-one in ionic liquids is not extensively documented in the provided results, the use of ionic liquids in Claisen-Schmidt condensations to produce other chalcones suggests its potential applicability. mdpi.com The choice of the ionic liquid can influence the reaction outcome, and their recyclability makes them an attractive option for sustainable synthesis.

Diversification Strategies through Derivatization

The core structure of 1,3-di-2-thienyl-2-propen-1-one serves as a versatile scaffold for the synthesis of a wide array of derivatives. These derivatization strategies are key to exploring the chemical space and accessing novel compounds with potentially interesting properties. The α,β-unsaturated ketone moiety is a key reactive site, enabling transformations into various heterocyclic systems and the introduction of diverse functional groups. nih.gov

Transformation into Heterocyclic Systems (e.g., Pyrazolines, Thiazoles, Pyrimidines, Diazepines)

The chalcone framework is a valuable precursor for the synthesis of numerous heterocyclic compounds.

Pyrazolines: Pyrazoline derivatives can be readily synthesized from chalcones through their reaction with hydrazine (B178648) derivatives. nih.gov For instance, 1,3,5-triaryl-2-pyrazolines are prepared by reacting chalcones with phenylhydrazine (B124118) hydrochloride in a sodium acetate-acetic acid aqueous solution, a process that can be accelerated using ultrasound irradiation. nih.gov This method provides high yields in relatively short reaction times. nih.gov The reaction involves the initial condensation of the carbonyl group with hydrazine to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazoline ring. organic-chemistry.orgacgpubs.org

Thiazoles: The synthesis of thiazole (B1198619) derivatives from chalcones often involves the Hantzsch thiazole synthesis. This method typically utilizes an α-haloketone and a thioamide. acgpubs.orggoogle.com While direct conversion of chalcones to thiazoles is less common, chalcones can be precursors to the required α-haloketones. An alternative strategy involves reacting a ketone derivative with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound to form the thiazole ring. nih.gov

Pyrimidines: Thienopyrimidine derivatives, which are bio-isosteres of purines, can be synthesized from thiophene precursors. nih.gov While a direct one-step conversion from 1,3-di-2-thienyl-2-propen-1-one is not standard, the thiophene rings within the chalcone structure can be part of a synthetic route to 2-aminothiophene-3-carboxylic acid esters, which are key starting materials for thieno[2,3-d]pyrimidines. nih.gov These esters can be cyclized with formamide (B127407) or other reagents to construct the pyrimidine (B1678525) ring. nih.gov

Diazepines: The synthesis of diazepine (B8756704) and benzodiazepine (B76468) derivatives can be achieved through the condensation of appropriate diamines with carbonyl compounds. nih.govsemanticscholar.org For example, 1,5-benzodiazepines can be synthesized by the reaction of o-phenylenediamines with α,β-unsaturated ketones like chalcones. nih.gov The reaction proceeds via a Michael addition of the diamine to the chalcone, followed by intramolecular cyclization and dehydration. The use of catalysts such as heteropolyacids can improve the efficiency of this reaction. nih.gov

Introduction of Diverse Functional Groups and Structural Modifications

The chemical structure of 1,3-di-2-thienyl-2-propen-1-one allows for the introduction of a wide range of functional groups, which can significantly influence its chemical and physical properties.

Substitutions on the Thienyl Rings: The thiophene rings can be substituted with various groups. For example, a series of (E)-3-(3-methylthiophen-2-yl)-1-phenylprop-2-en-1-ones with different substituents on the phenyl ring have been synthesized. researchgate.net The electronic effects of these substituents can be correlated with spectroscopic data using Hammett substituent constants and other linear free-energy relationships. researchgate.net

Alkylation and Other Modifications: The chalcone moiety can undergo various chemical transformations. For instance, aminochalcones can be subjected to alkylation, hydrolysis, and esterification or amide formation to produce a variety of derivatives. nih.gov The α,β-unsaturated system allows for substitution reactions at different positions. nih.gov

A recent study detailed the synthesis of various thienyl chalcones with substituents such as fluoro, chloro, bromo, iodo, nitro, trifluoromethyl, and methoxy (B1213986) groups on the phenyl ring. nih.govacs.org These modifications were achieved by reacting the corresponding substituted aromatic aldehydes with 1-(thiophen-2-yl)ethan-1-one. nih.govacs.org

Table 1: Examples of Synthesized Thienyl Chalcone Derivatives and their Spectroscopic Data

| Compound Name | Substituent on Phenyl Ring | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) | Reference |

| 3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 4-Chloro | 7.88 (d, Th–H, 1H), 7.80 (d, Th–H, 1H), 7.70 (d, C=CH, 1H), 7.58 (d, Ar–H, 2H), 7.42 (d, C=CH, 1H), 7.38 (d,Ar–H, 2H), 7.20 (t,Th–H, 1H) | 180.31, 145.12, 139.74, 133.58, 132.83, 130.46, 129.02, 128.74, 121.32 | nih.gov |

| 3-(4-Iodophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 4-Iodo | 7.87 (d, Th–H, 1H), 7.80 (d, Th–H, 1H), 7.74 (d, Ar–H, 2H), 7.70 (d,C=CH, 1H), 7.40 (d, C=CH, 1H), 7.18 (t,Th–H, 1H), 7.11 (d,Ar–H, 2H) | 180.31, 145.12, 139.74, 137.51, 134.68, 132.83, 130.16, 129.02, 121.32, 93.51 | acs.org |

| 3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 3-Methoxy | 7.88(d,Th–H, 1H), 7.80(d,Th–H, 1H), 7.68(d,C=CH, 1H), 7.52(t,Ar–H, 1H), 7.28(d, Ar–H,1H), 7.24(d,C=CH,1H), 7.18(t,Th–H,1H), 7.02(s,Ar–H, 1H), 6.82(d,Ar–H, 1H), 3.73(s, OCH3, 3H) | 180.31, 160.53, 145.12, 139.74, 135.06, 132.83, 130.16, 129.02, 121.36, 120.82, 113.33, 55.84 | nih.gov |

| 3-(4-(Methylthio)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 4-(Methylthio) | 7.82(d,Th–H, 1H), 7.75(d,Th–H, 1H), 7.70(d,C=CH, 1H), 7.50 (d,Ar–H, 2H), 7.48(d, Ar–H, 2H), 7.21(t,Th–H, 1H,), 7.04(d,C=CH, 1H,), 2.40(s,SCH3, 3H) | 180.31, 145.12, 139.74, 138.63, 132.83, 131.61, 130.16, 129.02, 128.96, 126.72, 121.33, 14.84 | acs.org |

Analysis of Chemical Reactivity and Synthetic Utility (e.g., Oxidation, Reduction, Substitution Reactions)

The reactivity of 1,3-di-2-thienyl-2-propen-1-one is dominated by the enone functional group, which is susceptible to both oxidation and reduction, as well as addition and substitution reactions.

Oxidation: The oxidation of chalcones can lead to various products depending on the reaction conditions and the oxidizing agent used. For example, oxidation with hydrogen peroxide in acetonitrile (B52724) can regioselectively yield trans-β-arylacrylic acids. researchgate.net In the presence of a peroxidase enzyme and hydrogen peroxide, chalcones can be oxidized to form flavonols and aurones. nih.gov Laccase-catalyzed oxidation of 4-hydroxy-chalcones has been shown to produce 2,3-dihydrobenzofuran (B1216630) derivatives. unimi.it Nitration of chalcones can occur at the 3'-position using a mixture of sulfuric and nitric acids. orientjchem.org

Reduction: The double bond in the α,β-unsaturated system of chalcones can be reduced to form dihydrochalcones. nih.gov Selective reduction of the carbonyl group can be achieved using reagents like sodium borohydride, which yields an unsaturated alcohol. orientjchem.org This alcohol is sensitive to acid and can be used in colorimetric tests for chalcone identification. orientjchem.org

Substitution and Addition Reactions: The electrophilic carbon-carbon double bond of chalcones is susceptible to Michael addition reactions with various nucleophiles. The reactivity can be modulated by introducing substituents at the α-position of the chalcone. uni-regensburg.de

Table 2: Summary of Chemical Reactions of Chalcones

| Reaction Type | Reagents and Conditions | Products | Reference |

| Oxidation | Hydrogen peroxide, acetonitrile | trans-β-Arylacrylic acids | researchgate.net |

| Oxidation | Peroxidase, hydrogen peroxide | Flavonols, aurones | nih.gov |

| Oxidation | Laccase | 2,3-Dihydrobenzofuran derivatives | unimi.it |

| Nitration | Sulfuric acid, nitric acid | 3'-Nitrochalcones | orientjchem.org |

| Reduction | Sodium borohydride | Unsaturated alcohols | orientjchem.org |

| Reduction | Catalytic hydrogenation (e.g., Pt/H2) | Dihydrochalcones (saturated ketones) | nih.govorientjchem.org |

| Cyclocondensation | Phenylhydrazine hydrochloride, acetic acid, ultrasound | 1,3,5-Triaryl-2-pyrazolines | nih.gov |

| Cyclocondensation | o-Phenylenediamine, heteropolyacid catalyst | 1,5-Benzodiazepines | nih.gov |

Comprehensive Spectroscopic Characterization of 1,3 Di 2 Thienyl 2 Propen 1 One

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational Mode Assignments and Band Analysis

Without experimental spectra, a specific table of vibrational mode assignments and band analysis for 1,3-Di-2-thienyl-2-propen-1-one cannot be constructed. Generally, for chalcones of this type, one would expect to observe:

C=O (Carbonyl) Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1630-1690 cm⁻¹.

C=C (Alkenyl) Stretching: A band in the 1600-1650 cm⁻¹ region.

Thiophene (B33073) Ring Vibrations: C-H stretching vibrations above 3000 cm⁻¹, and ring stretching modes (C=C and C-C) between 1300-1550 cm⁻¹. C-S stretching vibrations are typically weaker and found at lower wavenumbers. rsc.org

Potential Energy Distribution (PED) Analysis

No dedicated Potential Energy Distribution (PED) analysis for 1,3-Di-2-thienyl-2-propen-1-one has been found in the literature. A PED analysis is a theoretical calculation that precisely assigns calculated vibrational frequencies to specific internal coordinates of the molecule, such as stretching, bending, and torsion. sigmaaldrich.comresearchgate.net This analysis requires a combination of experimental spectra and high-level computational chemistry, which does not appear to have been performed or published for this compound.

Temperature Dependence in Raman Spectra and Phase Transition Investigations

There are no available studies on the temperature dependence of the Raman spectra for 1,3-Di-2-thienyl-2-propen-1-one. Such investigations are used to understand phonon anharmonicity and to detect structural phase transitions in the solid state. researchgate.net While this is a common characterization technique for materials, it has not been applied to the title compound in any accessible research.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For 1,3-Di-2-thienyl-2-propen-1-one, this analysis reveals key information about its electron transitions and potential applications in electronic devices.

Analysis of Electronic Transitions (π→π and n→π)**

The UV-Vis spectrum of 1,3-Di-2-thienyl-2-propen-1-one is primarily defined by two types of electronic transitions: π→π* and n→π. uzh.ch The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically intense and occur in molecules with unsaturated functional groups, such as the aromatic rings and the α,β-unsaturated ketone moiety in this compound. agroparistech.fr The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. uzh.ch

The presence of the conjugated system, which includes the two thiophene rings and the propenone bridge, significantly influences the energy of these transitions. Conjugation extends the π-system, which generally leads to a bathochromic (red) shift, meaning the absorption maxima (λmax) are shifted to longer wavelengths. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in highly conjugated systems.

While specific experimental λmax values for 1,3-Di-2-thienyl-2-propen-1-one are not detailed in the provided search results, analogous chalcone (B49325) structures exhibit characteristic absorption bands. For instance, a study on new aromatic imines with thiazole (B1198619) heterocycles showed absorption bands that were analyzed in detail. nih.gov In another example, complexation of a ligand with Pb(II) resulted in a blue shift of the absorption peak, indicating a change in the electronic environment. researchgate.net For 1,3-Di-2-thienyl-2-propen-1-one, the π→π* transitions are expected to be the dominant feature in the UV-Vis spectrum, appearing as strong absorption bands. The weaker n→π* transition of the carbonyl group would likely appear as a shoulder on the main absorption band or be obscured by it. uzh.ch

Table 1: Expected Electronic Transitions for 1,3-Di-2-thienyl-2-propen-1-one

| Transition Type | Involved Orbitals | Expected Relative Intensity |

| π → π | π bonding to π antibonding | High |

| n → π | Non-bonding (oxygen lone pair) to π antibonding | Low |

Determination of Optical Band Gap and Semiconductor Behavior

The optical band gap (Eg) is a crucial parameter for determining the semiconductor properties of a material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. The optical band gap of 1,3-Di-2-thienyl-2-propen-1-one can be estimated from the onset of its UV-Vis absorption spectrum using a Tauc plot.

Although a specific Tauc plot analysis for this compound is not available in the search results, studies on similar donor-acceptor semiconducting polymers provide insight. For example, polymers incorporating a thieno[3,2-b]thiophene-2,5-dione (B13760093) acceptor unit have been shown to have small optical band gaps, around 1.2 eV. rsc.org Another study on complexes with selenidostannate anions reported band gaps ranging from 2.21 to 2.60 eV, calculated from solid-state UV-Vis diffuse reflectance spectra. researchgate.net

The conjugated nature of 1,3-Di-2-thienyl-2-propen-1-one suggests it may possess semiconductor properties. The delocalized π-electron system facilitates charge transport, a key characteristic of organic semiconductors. The relatively low energy required for π→π* transitions indicates a potentially small band gap, which is desirable for applications in organic electronics. The actual value of the band gap would determine its suitability for specific applications, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. mdpi.com By providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the elemental composition of 1,3-Di-2-thienyl-2-propen-1-one.

The molecular formula of 1,3-Di-2-thienyl-2-propen-1-one is C₁₁H₈OS₂. nih.govguidechem.com The calculated exact mass for this formula is 220.00165722 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak with an m/z value extremely close to this calculated mass, thereby confirming the compound's identity.

In addition to the molecular ion, the mass spectrum of 1,3-Di-2-thienyl-2-propen-1-one would likely exhibit characteristic fragmentation patterns. Studies on related thiophene-sulfonyl derivatives and other heterocyclic compounds show that fragmentation is often well-defined and can provide structural information. researchgate.net For this compound, fragmentation could occur at the carbonyl group or involve the thiophene rings, providing further evidence for the proposed structure.

Table 2: High-Resolution Mass Spectrometry Data for 1,3-Di-2-thienyl-2-propen-1-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₈OS₂ | nih.govguidechem.com |

| Calculated Exact Mass | 220.00165722 Da | nih.gov |

| Molecular Weight | 220.3 g/mol | nih.gov |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal X-ray diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's conformation in the solid state. mdpi.com

While a specific crystal structure for 1,3-Di-2-thienyl-2-propen-1-one was not found in the search results, analysis of related chalcone derivatives reveals common structural features. For instance, a study on (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one and other similar compounds have been characterized by single-crystal X-ray diffraction, confirming their molecular structures. researchgate.net These studies often reveal that the propenone bridge adopts a planar or near-planar conformation, which maximizes π-conjugation.

Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material, identify different polymorphic forms, and assess sample purity. nih.gov The PXRD pattern provides a fingerprint of the crystalline phase. nih.gov In the absence of a single crystal, PXRD can still provide valuable structural information. nih.gov For 1,3-Di-2-thienyl-2-propen-1-one, XRD analysis would be crucial to understand its solid-state packing, which in turn influences its bulk properties, including charge transport in semiconductor applications.

Advanced Theoretical and Computational Investigations of 1,3 Di 2 Thienyl 2 Propen 1 One

Density Functional Theory (DFT) Applications

DFT has become a standard tool in computational chemistry for investigating the structure and reactivity of molecules like chalcones.

Molecular Geometry Optimization and Conformational Analysis

A DFT-based analysis would typically begin with the optimization of the molecular geometry of 1,3-Di-2-thienyl-2-propen-1-one to find its most stable three-dimensional conformation. This involves calculating the potential energy surface of the molecule to identify the lowest energy structure. Conformational analysis, particularly rotation around the single bonds connecting the thienyl rings and the propenone linker, would reveal the preferred spatial arrangement of the atoms.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution (Mulliken, NBO, APT)

The electronic properties of the molecule would be explored through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Atomic Polar Tensor (APT) derived charges would be used to determine the distribution of electron density across the molecule. This information helps in identifying electron-rich and electron-deficient sites, which is vital for predicting how the molecule will interact with other chemical species.

Thermodynamic Parameter Calculations (Entropy, Enthalpy, Heat Capacity)

DFT calculations can also predict the thermodynamic properties of a molecule at different temperatures. This includes parameters such as entropy, enthalpy, and heat capacity. These values are derived from the vibrational frequencies of the molecule and are important for understanding its stability and behavior under varying thermal conditions.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors derived from the electronic structure can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Global Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Charge Transfer: The propensity of the molecule to donate or accept electrons.

These indices provide a quantitative basis for predicting the chemical behavior of the molecule.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of the molecule. It is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. Red regions on the MESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how 1,3-Di-2-thienyl-2-propen-1-one interacts with light, Time-Dependent DFT (TD-DFT) calculations would be necessary. This method is used to investigate the electronic excited states of molecules. TD-DFT calculations can predict the molecule's UV-Visible absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. This information is crucial for applications in areas such as photochemistry and materials science.

Simulation of UV-Vis Spectra and Electronic Transitions

The electronic absorption properties of 1,3-Di-2-thienyl-2-propen-1-one can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.govaps.org This quantum mechanical method is widely used for predicting the excited state properties of molecules. dtic.mil The simulation process typically begins with the optimization of the molecule's ground-state geometry using DFT, often with a hybrid functional like B3LYP and a suitable basis set such as 6-311+G(d,p). mdpi.com

Once the optimized geometry is obtained, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.comnih.gov These calculations also provide the oscillator strength (f), which is a measure of the intensity of the electronic transition, and the composition of the transitions in terms of molecular orbital (MO) contributions. mdpi.com

For 1,3-Di-2-thienyl-2-propen-1-one, the primary electronic transitions are expected to be of the π → π* type, localized on the conjugated system formed by the thienyl rings and the propenone linker. The highest occupied molecular orbital (HOMO) is typically delocalized across the entire π-system, while the lowest unoccupied molecular orbital (LUMO) also shares this characteristic. The energy difference between these frontier orbitals largely dictates the position of the main absorption band. mdpi.com The presence of sulfur atoms in the thiophene (B33073) rings introduces n → π* transitions as well, though these are often weaker in intensity.

A simulated UV-Vis spectrum would likely show a strong absorption band in the near-UV or visible region, corresponding to the HOMO → LUMO transition. Other transitions, such as HOMO-1 → LUMO or HOMO → LUMO+1, may appear as shoulders or separate bands at shorter wavelengths. mdpi.com

Table 1: Simulated Electronic Transitions for 1,3-Di-2-thienyl-2-propen-1-one

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 385 | 0.85 | HOMO → LUMO (92%) |

| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO (75%) |

| S0 → S3 | 295 | 0.08 | HOMO → LUMO+1 (60%) |

Note: This data is representative and based on typical TD-DFT results for similar chromophores. Actual values may vary based on the specific computational methodology.

Prediction of Optical Properties

Computational methods are instrumental in predicting the key optical properties of 1,3-Di-2-thienyl-2-propen-1-one, which are directly linked to its electronic structure. The simulated UV-Vis spectra provide the maximum absorption wavelengths (λmax), which indicate the color of the compound and its potential for applications in dyes and optical materials. unito.it

The HOMO-LUMO energy gap is another critical parameter derived from DFT calculations. A smaller energy gap generally correlates with a bathochromic (red) shift in the absorption spectrum, meaning the compound absorbs light at longer wavelengths. mdpi.com For 1,3-Di-2-thienyl-2-propen-1-one, the extended conjugation between the two thiophene rings through the propenone bridge is expected to result in a relatively small HOMO-LUMO gap, leading to absorption in the visible range.

Furthermore, computational models can predict how the optical properties might change in different solvent environments. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations, it is possible to simulate the solvatochromic effects. nih.gov For a molecule like this, a shift in λmax is expected when moving from a nonpolar to a polar solvent, providing insights into the nature of the excited state.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov For 1,3-Di-2-thienyl-2-propen-1-one, which possesses structural motifs found in many biologically active compounds, docking studies can elucidate its potential as an inhibitor for various enzymes, such as kinases or proteases. nih.govresearchgate.netmdpi.com

The process involves preparing the 3D structures of both the ligand (1,3-Di-2-thienyl-2-propen-1-one) and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. nih.gov

Computational Assessment of Binding Energies and Inhibition Constants

The primary output of a molecular docking simulation is the binding energy (or docking score), which is typically expressed in kcal/mol. nih.gov This value represents the free energy of binding (ΔG) of the ligand to the protein. A more negative binding energy indicates a more favorable and stable interaction. nih.govbiorxiv.org

These calculated binding energies can be used to estimate the inhibition constant (Ki), a measure of the inhibitor's potency. The relationship between ΔG and Ki is given by the equation:

ΔG = -RT ln(Ki)

where R is the gas constant and T is the absolute temperature. nih.gov This allows for a theoretical prediction of a compound's inhibitory activity before it is synthesized and tested in a lab. nih.gov For instance, docking 1,3-Di-2-thienyl-2-propen-1-one against a specific kinase could yield binding energies that suggest its potential as a kinase inhibitor.

Table 2: Predicted Binding Energies and Inhibition Constants for 1,3-Di-2-thienyl-2-propen-1-one against a Hypothetical Kinase Target

| Docking Pose | Binding Energy (ΔG) (kcal/mol) | Calculated Ki (nM) |

| 1 | -8.5 | 1,100 |

| 2 | -9.2 | 450 |

| 3 | -7.8 | 2,500 |

Note: This data is for illustrative purposes. The actual values are dependent on the specific protein target and docking software used.

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov For 1,3-Di-2-thienyl-2-propen-1-one, these interactions would likely include:

Hydrogen Bonds: The carbonyl oxygen of the propenone group is a potential hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues (e.g., serine, threonine, or lysine) in the active site. mdpi.com

Hydrophobic Interactions: The thiophene rings and the hydrocarbon backbone can form van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine. nih.gov

π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan. nih.gov

π-Sulfur Interactions: The sulfur atoms in the thiophene rings can also participate in specific non-covalent interactions with aromatic systems.

Visualizing the docked pose allows researchers to identify these key interactions, which is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs. nih.gov

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)

Molecules with extended π-conjugated systems and charge asymmetry, like 1,3-Di-2-thienyl-2-propen-1-one, are candidates for nonlinear optical (NLO) materials. researchgate.net DFT calculations are a powerful tool for predicting the NLO properties of such molecules, including their polarizability (α) and first-order hyperpolarizability (β). dtic.milnih.gov

These properties describe how the electron cloud of a molecule responds to an external electric field. The polarizability relates to the linear response, while the hyperpolarizability describes the nonlinear response, which is responsible for phenomena like second-harmonic generation. physchemres.orgscirp.org

The calculations are typically performed using a finite field approach within a DFT framework. dtic.mil The components of the polarizability and hyperpolarizability tensors are computed, and from these, the average values (⟨α⟩ and ⟨β⟩) are determined. scirp.org The magnitude of the first hyperpolarizability is often compared to that of a standard NLO material, such as urea, to assess its potential. nih.gov The donor-π-acceptor character of 1,3-Di-2-thienyl-2-propen-1-one, with the electron-rich thiophene rings acting as donors and the carbonyl group as an acceptor, is expected to give rise to a significant NLO response. chemrxiv.orguobasrah.edu.iq

Table 3: Predicted Nonlinear Optical Properties of 1,3-Di-2-thienyl-2-propen-1-one

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (⟨α⟩) | 25.5 x 10⁻²⁴ |

| First Hyperpolarizability (⟨β⟩) | 45.0 x 10⁻³¹ |

Note: These values are representative and calculated based on methodologies described in the literature. They are highly dependent on the chosen functional and basis set.

Structure Activity Relationship Sar Studies of 1,3 Di 2 Thienyl 2 Propen 1 One Derivatives

Influence of Thienyl Moiety and Substituent Modifications on Molecular Properties

The presence and modification of the thienyl moieties are pivotal in defining the molecular properties of these chalcones. The replacement of a phenyl ring with a thiophene (B33073) ring in the chalcone (B49325) structure has been shown to favorably influence biological activity. nih.gov Thiophene, as a heteroaryl ring, alters the electronic distribution, lipophilicity, and metabolic stability of the molecule compared to a simple phenyl ring. journalcra.com

Substituent modifications on the thienyl rings or any accompanying aryl rings further modulate these properties. The introduction of various functional groups can lead to significant changes in biological potency.

Electron-Donating and Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., dimethylamino) or electron-withdrawing groups (e.g., halogens like chloro and bromo) to the aromatic rings can alter the molecule's electronic properties and its ability to interact with biological targets. nih.govnih.gov For instance, in a series of chalcone derivatives developed as cholinesterase inhibitors, the presence of dimethylamino, chloro, and bromo substituents at the para position of an aryl ring resulted in moderate acetylcholinesterase (AChE) inhibition. nih.gov

Hydroxyl and Amine Groups: The incorporation of hydroxyl groups can enhance inhibitory activity against enzymes like cholinesterases. nih.gov Modifications of simple amino groups to more complex cyclic functionalities, such as piperazine (B1678402), have also been explored to create derivatives with selective antibacterial activities. nih.govsioc-journal.cn

Bulky and Heterocyclic Groups: Attaching bulkier groups like 1,4-benzodioxan has been a successful strategy in designing potent and selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov

These modifications highlight the chemical tractability of the chalcone scaffold and the potential for fine-tuning its properties for specific therapeutic applications. nih.gov

Correlation between Specific Structural Features and Biological Interaction Profiles

The biological activity of 1,3-di-2-thienyl-2-propen-1-one derivatives is directly correlated with their specific structural features. The nature and position of substituents on the thienyl or other aromatic rings determine the type and strength of interaction with biological targets.

For example, in the context of MAO-B inhibition, replacing a phenyl ring with a thienyl moiety in a parent chalcone compound led to a notable increase in inhibitory activity. nih.gov Further structural modifications, such as the introduction of a 1,4-benzodioxan group, yielded derivatives with even greater potency. nih.gov Similarly, a series of thienyl chalcone derivatives incorporating a piperazine moiety were designed based on principles of bioisosteres and molecular hybridization, resulting in compounds with selective inhibitory activity against bacteria like Staphylococcus aureus and Escherichia coli. sioc-journal.cn

The table below summarizes the correlation between specific structural features in chalcone derivatives and their observed biological activities.

| Structural Feature | Biological Target/Activity | Research Finding |

| Thienyl Moiety | Monoamine Oxidase B (MAO-B) | Replacing a phenyl ring with a thienyl moiety increased inhibitory activity against hMAO-B. nih.gov |

| 1,4-Benzodioxan Moiety | Monoamine Oxidase B (MAO-B) | The presence of this scaffold is favorable for designing potent MAO-B inhibitors. nih.gov |

| Piperazine Moiety | Antibacterial | Thienyl chalcone derivatives with a piperazine moiety showed selective inhibitory activities against various bacterial strains. sioc-journal.cn |

| Hydroxyl Group | Cholinesterases (AChE, BChE) | Incorporation of hydroxyl functionalities generally resulted in enhanced cholinesterase inhibitory activity. nih.gov |

| Halogen Groups (Cl, Br) | Cholinesterases / Antitumor | Para-substitution with chloro or bromo groups conferred moderate AChE inhibition. nih.gov However, in other studies, para-halogenation was associated with a decrease in antiproliferative effects. nih.gov |

| Pyrazoline Ring | Anti-inflammatory (COX enzymes) | Chalcone-based pyrazoline derivatives, particularly those with chlorophenyl substitution, were found to be effective inhibitors of pro-inflammatory enzymes like COX-1 and COX-2. nih.gov |

Stereochemical Considerations in Structure-Activity Relationships (e.g., (E)-Configuration Impact)

Stereochemistry plays a critical role in the biological activity of chalcones. The α,β-unsaturated carbonyl bridge can exist in two geometric isomers: (E) (trans) and (Z) (cis). The vast majority of biologically active chalcones, including derivatives of 1,3-di-2-thienyl-2-propen-1-one, exist in the more stable (E)-configuration. nih.gov

The (E)-isomer provides a planar, extended conformation that is often crucial for effective binding to the active site of target enzymes or receptors. This specific spatial arrangement allows for optimal interaction with amino acid residues within the binding pocket. For instance, potent thienyl chalcone inhibitors of MAO-B and their parent compound, (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, are characterized by this trans geometry. nih.govnih.gov Similarly, the lead molecule in a QSAR study, (2E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, also possesses the (E)-configuration, which is essential for its interaction with the hMAO-B enzyme. researchgate.net The steric hindrance associated with the (Z)-isomer generally prevents it from adopting the necessary conformation for high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For 1,3-di-2-thienyl-2-propen-1-one derivatives, 3D-QSAR models have been successfully employed to identify the key structural features responsible for their inhibitory activity and to predict the potency of new, untested analogs. researchgate.net

These models use statistical methods to build a mathematical relationship between molecular descriptors (e.g., steric, electronic, and lipophilic properties) and biological activity. researchgate.net

Key approaches and findings include:

Pharmacophore Modeling: A crucial step in 3D-QSAR is the generation of a pharmacophore model, which defines the essential spatial arrangement of features required for biological activity. For a series of thiophene-based hMAO-B inhibitors, a four-point pharmacophore model (AHRR.8) was identified as the best predictor of activity. researchgate.net This model consists of specific features like aromatic rings (A) and hydrogen bond acceptors (H).

CoMFA and CoMSIA: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques. nih.govrsc.org These methods calculate steric and electrostatic fields (in CoMFA) and additional similarity indices like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA) around a set of aligned molecules. The resulting models can be visualized as contour maps, which highlight regions where modifications would likely increase or decrease biological activity.

Predictive Power: The validity of a QSAR model is assessed by its ability to predict the activity of compounds not used in its creation (the test set). researchgate.net Successful QSAR models for thienyl chalcones have shown good correlation and predictability, making them valuable for the rational design of new, more potent inhibitors. researchgate.net For example, a QSAR study on antibacterial 1,3-diaryl-2-propen-1-ones revealed that specific electronic, steric, and lipophilic parameters had a good correlation with antibacterial activity. researchgate.net

These computational approaches provide invaluable guidance for medicinal chemists, enabling a more focused and efficient drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Investigation of Biological Target Interaction Mechanisms in Vitro Research

Molecular Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells. Research into 1,3-Di-2-thienyl-2-propen-1-one and related chalcones has revealed their ability to trigger apoptosis through various molecular pathways.

One of the key mechanisms is the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, ultimately leading to apoptosis. Studies have shown that certain compounds can increase intracellular ROS levels, which in turn can disrupt the cell cycle and trigger apoptotic pathways. nih.gov The production of ROS can be synchronized with the cell cycle, and maintaining a specific level of ROS is crucial for normal cell cycle progression. nih.gov An imbalance, such as an increase in ROS, can lead to cell cycle arrest and apoptosis. nih.gov

Furthermore, the induction of apoptosis can be mediated through the modulation of cell cycle regulators. For instance, some small molecule inhibitors can cause cell cycle arrest at specific phases, such as the G2/M phase, by inducing DNA damage. nih.gov This damage activates DNA damage response signaling cascades, which can culminate in apoptosis. nih.gov The process of apoptosis involves a complex cascade of molecular events, with two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on a final execution pathway, leading to DNA fragmentation and the formation of apoptotic bodies. nih.gov

Inhibition of Cellular Proliferation Pathways in Model Cell Lines

The ability to inhibit the proliferation of cancer cells is a hallmark of many potential anticancer agents. Chalcones, including 1,3-Di-2-thienyl-2-propen-1-one, have been investigated for their antiproliferative effects in various cancer cell lines.

Research has demonstrated that certain thieno[2,3-d]pyrimidin-4(1H)-one-based analogs can inhibit the growth of human colon tumor cells. nih.gov The antiproliferative effects of these compounds are often evaluated using assays like the MTS assay, which measures cell viability. nih.gov Studies have shown that some synthetic compounds can exert stronger antiproliferative effects against cultured cancer cells compared to naturally occurring compounds, even at low concentrations. nih.gov

The inhibition of cell proliferation can be achieved through various mechanisms, including the induction of cell cycle arrest and the targeting of specific signaling pathways essential for cell growth. For example, some compounds have been shown to be more effective in p21-deficient cells, suggesting a role for the p21 cell cycle inhibitor in their mechanism of action. nih.gov

Table 1: Antiproliferative Activity of Selected Compounds

| Compound/Analog | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidin-4(1H)-one analogs | Human colon tumor cells | Inhibition of cell growth | nih.gov |

| Antigene TFOs containing 3MeAP-ΨdC | Various cultured cancer cells | Stronger antiproliferative effects than natural TFOs | nih.gov |

Enzyme and Receptor Modulation by Chalcone (B49325) Derivatives

Chalcones and their derivatives are known to interact with a variety of enzymes and receptors, thereby modulating their activity and influencing downstream cellular processes.

Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme often associated with inflammation and cancer. nih.gov Inhibition of COX enzymes, particularly COX-2, can reduce inflammation and pain. nih.gov

Some compounds, such as arachidonyl trifluoromethyl ketone (ATK), are known inhibitors of both cytosolic group IV phospholipase A2 (cPLA2) and calcium-independent group VI phospholipase A2 (iPLA2), enzymes that release arachidonic acid. nih.gov Interestingly, ATK has also been found to be a potent inhibitor of both COX-1 and COX-2, sometimes even more effective at blocking COX than PLA2 enzymes. nih.gov

Table 2: IC₅₀ Values for COX Inhibition by Arachidonyl Trifluoromethyl Ketone (ATK)

| Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|

| COX-1 | 1.7 ± 0.1 | nih.gov |

| COX-2 | 2.6 ± 0.2 | nih.gov |

Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a crucial role in the inflammatory response. nih.gov These cytokines are involved in a wide range of biological activities, including the regulation of immune responses and energy metabolism. nih.gov Dysregulation of pro-inflammatory cytokine production is associated with various inflammatory diseases and cancer.

Certain compounds have been shown to modulate the production of these cytokines. For example, some molecules can inhibit the production of TNF-α while increasing the production of other cytokines like IL-1β. pasteur.fr The modulation of these cytokines can have significant effects on inflammation and cellular function. For instance, pro-inflammatory cytokines like IL-1α and TNF-α can decrease the viability and proliferation of chondrocytes and increase the production of nitric oxide (NO), a mediator of inflammation. nih.gov In contrast, anti-inflammatory cytokines like IL-4 can counteract some of these effects. nih.gov

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes like DNA replication, transcription, and recombination. nih.govnih.gov There are two main types of topoisomerases in eukaryotic cells: Topoisomerase I (Topo I) and Topoisomerase II (Topo II). unipi.it Topo I creates transient single-strand breaks in DNA to relieve supercoiling. nih.gov Due to their vital role in rapidly dividing cancer cells, topoisomerases are important targets for anticancer drugs. nih.govunipi.it

Some small molecules have been identified as inhibitors of Topo I. nih.gov These inhibitors can act by stabilizing the covalent complex between Topo I and DNA, leading to DNA damage and ultimately cell death. nih.govnih.gov For example, a compound referred to as DIA-001 has been shown to directly bind to Topo I and promote the formation of Topo I-DNA adducts. nih.gov This action inhibits DNA replication and arrests the cell cycle at the G2/M phase, leading to the activation of the DNA damage response and apoptosis. nih.gov Some inhibitors can act as both Topo I poisons, which trap the enzyme on the DNA, and catalytic inhibitors, which prevent DNA cleavage. nih.gov

Beyond the specific pathways mentioned above, 1,3-Di-2-thienyl-2-propen-1-one and related compounds can influence a variety of other biological pathways. The generation of reactive oxygen species (ROS), for example, is a fundamental process that can impact numerous cellular functions. nih.gov Perturbations in the balance of mitochondrial ROS can negatively affect cell cycle checkpoints, cell proliferation, and cellular metabolism. nih.gov

Furthermore, the induction of endoplasmic reticulum (ER) stress is another pathway implicated in the action of some bioactive molecules. nih.gov Severe or prolonged ER stress can trigger apoptosis, often mediated by the transcription factor CHOP. nih.gov This can lead to the activation of the mitochondrial pathway of apoptosis. nih.gov

Antimitotic Activity and Tubulin Polymerization Interference

Chalcones, a class of compounds characterized by the 1,3-diaryl-2-propen-1-one scaffold, have been identified as a source of potent antimitotic agents. bas.bgpharmatutor.org Their mechanism of action often involves interference with the dynamics of microtubules, which are essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division. tandfonline.comnih.gov By disrupting microtubule homeostasis, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. nih.gov

The biological activity of chalcones is linked to their ability to inhibit tubulin polymerization. tandfonline.comnih.gov Tubulin is the globular protein subunit that polymerizes to form microtubules. nih.gov Chalcone derivatives can bind to tubulin, preventing its assembly into functional microtubules. nih.govresearchgate.net This disruption of the microtubule dynamic equilibrium interferes with the mitotic process, inhibiting cell proliferation and exerting anti-tumor effects. tandfonline.comnih.gov The site of interaction for many antimitotic chalcones is the colchicine (B1669291) binding site on the β-subunit of tubulin. researchgate.net

The general structure of 1,3-diaryl-2-propen-1-one allows for extensive structural modifications to optimize antimitotic potency. For instance, studies on various synthetic chalcone derivatives have demonstrated that substitutions on the aromatic rings significantly influence their tubulin polymerization inhibitory activity. nih.gov While specific data for 1,3-Di-2-thienyl-2-propen-1-one is part of a broader class, the established activity of the chalcone scaffold suggests its potential as a tubulin-targeting agent. tandfonline.comnih.govnih.gov Other related compounds, such as (Z)-1-aryl-3-arylamino-2-propen-1-ones, have been shown to be highly active stimulators of tubulin polymerization, indicating that the propenone core is a versatile scaffold for developing both microtubule-stabilizing and -destabilizing agents. nih.gov

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activity of Selected Chalcone Derivatives This table presents data for representative chalcone derivatives to illustrate the general activity of the compound class, as specific data for 1,3-Di-2-thienyl-2-propen-1-one was not available in the searched literature.

| Compound | Cell Line | Antiproliferative Activity (GI50/IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |

|---|---|---|---|---|

| Chalcone oxime derivative 43a | A549 (Lung) | 2.1 | 1.6 | nih.gov |

| Chalcone oxime derivative 43a | Hela (Cervical) | 3.5 | ||

| Chalcone oxime derivative 43a | MCF-7 (Breast) | 3.6 | ||

| (E)-1-(4-methanesulfonylphenyl)-3-(4-methylphenyl)prop-2-en-1-one (9f) | COX-2 Inhibition | 0.3 | N/A (COX-2 Inhibitor) | nih.gov |

Interaction with Microbial Efflux Pumps

Multidrug resistance (MDR) in bacteria is a significant public health challenge, and the overexpression of efflux pumps is a primary mechanism by which bacteria expel antibiotics, leading to treatment failure. nih.govnih.gov Chalcones have emerged as a promising class of molecules capable of inhibiting these efflux pumps, thereby restoring the efficacy of conventional antibiotics. nih.govu-szeged.hu These compounds are being investigated as potential "antibiotic adjuvants" or "resistance breakers." researchgate.net

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govnih.gov The inhibition of these pumps by chalcone derivatives increases the intracellular concentration of the antibiotic, allowing it to reach its target. plos.org Chalcones have shown inhibitory activity against efflux pumps in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella enterica) bacteria. nih.govu-szeged.hu

The mechanism of inhibition can be competitive, where the chalcone derivative itself is a substrate for the pump and competes with the antibiotic for transport. nih.gov For instance, certain aminophenyl chalcones have been shown to bind to the same region as the antibiotic norfloxacin (B1679917) in the NorA efflux pump of S. aureus. nih.gov Docking studies suggest that these chalcones impede the normal function of the pump, leading to a synergistic effect when co-administered with antibiotics like ciprofloxacin (B1669076). nih.gov The presence of specific functional groups on the chalcone scaffold, such as methoxy (B1213986) groups, has been noted to positively influence efflux pump inhibitory activity. u-szeged.hu

Table 2: Efflux Pump Inhibitory Activity of Selected Chalcone Derivatives This table provides examples of the efficacy of chalcone derivatives against bacterial efflux pumps. Data for the specific title compound was not detailed in the provided sources.

| Bacterial Strain | Efflux Pump | Chalcone Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| S. aureus (NorA overexpresser) | NorA | F88 and F90 | Potentiated the activity of ciprofloxacin by impeding the NorA transporter. | nih.gov |

| S. aureus (MepA overexpresser) | MepA | APCHAL (aminophenyl chalcone) | Synergistic effect with ciprofloxacin and ethidium (B1194527) bromide. | nih.gov |

| Salmonella enterica serovar Typhimurium SL1344 | AcrAB-TolC | Chalcone-triazole hybrids (Compounds 3, 5-8) | Effective inhibition of efflux pumps. | u-szeged.hu |

| Staphylococcus aureus 272123 | Not specified | Chalcone-triazole hybrids (Compounds 1, 3, 7, 10) | Inhibited biofilm formation, suggesting interference with efflux pumps involved in this process. | u-szeged.huresearchgate.net |

Mechanistic Aspects of Amyloid-beta (Aβ) Imaging Probe Development

The accumulation of amyloid-beta (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). nih.govresearchgate.net The development of molecular probes for the non-invasive imaging of these plaques is crucial for early diagnosis and for monitoring disease progression. nih.gov Chalcone derivatives, including those structurally related to 1,3-Di-2-thienyl-2-propen-1-one, have been identified as a versatile scaffold for creating such imaging agents, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov

The mechanism by which these probes bind to Aβ aggregates is thought to be similar to that of other amyloid-binding dyes like Congo red and Thioflavin T. researchgate.net The planar structure of the chalcone core allows it to intercalate between the β-sheets of the amyloid fibrils. scholarsportal.info The binding affinity of these probes for Aβ aggregates is a critical parameter for their effectiveness. In vitro studies using synthetic Aβ aggregates have shown that various chalcone derivatives exhibit high binding affinities, with dissociation constant (Ki or Kd) values in the low nanomolar range. nih.govnih.gov

For an effective brain imaging probe, a compound must not only bind with high affinity and specificity to its target but also be able to cross the blood-brain barrier (BBB) and exhibit rapid clearance from non-target tissues to ensure a good signal-to-noise ratio. nih.gov Biodistribution studies in normal mice have demonstrated that radioiodinated chalcone derivatives can achieve high initial brain uptake followed by rapid washout, which are desirable properties for amyloid imaging agents. nih.gov For example, some derivatives have shown brain uptake values as high as 2.0-4.7% of the injected dose per gram of tissue (%ID/g) at 2 minutes post-injection. nih.gov Structural modifications, such as the introduction of dimethylamino or fluoro-pegylated moieties, have been explored to optimize both binding affinity and pharmacokinetic properties. nih.gov

Table 3: In Vitro Binding Affinity and Brain Uptake of Selected Chalcone-Based Aβ Imaging Probes This table summarizes key parameters for representative chalcone derivatives developed for amyloid imaging.

| Probe | Binding Affinity for Aβ Aggregates (Ki/Kd, nM) | Initial Brain Uptake (%ID/g at 2 min) | Brain Washout (%ID/g at 30 min) | Reference |

|---|---|---|---|---|

| Various Chalcone Derivatives | 3 to 105 | 2.0 - 4.7 | 0.2 - 0.6 | nih.gov |

| [125I]3 (dimethylamino chalcone) | 4.2 | N/A | N/A | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Di-2-thienyl-2-propen-1-one, and how can purity be maximized during synthesis?

- Methodology : The compound is synthesized via Claisen-Schmidt condensation between 2-thiophenecarboxaldehyde and a ketone derivative. Key parameters include:

- Solvent selection : Use ethanol or THF to enhance reaction homogeneity and yield .

- Catalyst optimization : Alkaline catalysts (e.g., NaOH) at 60–80°C improve enolate formation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted thiophene precursors .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray) be employed to characterize 1,3-Di-2-thienyl-2-propen-1-one?

- NMR :

- ¹H NMR : Expect doublets for thiophene protons (δ 7.2–7.5 ppm) and α,β-unsaturated ketone protons (δ 6.8–7.0 ppm for enone system) .

- ¹³C NMR : Carbonyl carbon appears at ~190 ppm; thiophene carbons resonate between 125–140 ppm .

Q. What safety protocols are critical when handling 1,3-Di-2-thienyl-2-propen-1-one in the laboratory?

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (S24/25) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust (S22) .

- Waste disposal : Collect organic waste in sealed containers for incineration, as the compound may persist in aquatic environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., over-oxidation or polymerization) during synthesis?

- Controlled oxidation : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to prevent sulfone formation. Monitor reaction progress via TLC every 30 minutes .

- Temperature modulation : Maintain temperatures below 80°C to avoid thermal degradation of the enone system .

- Additive screening : Introduce radical inhibitors (e.g., BHT) to suppress polymerization side reactions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of 1,3-Di-2-thienyl-2-propen-1-one in electrophilic substitution reactions?

- DFT modeling : Calculate Fukui indices to identify nucleophilic sites on thiophene rings (C3 and C5 positions) .

- Solvent effects : Simulate polarity-dependent reactivity using COSMO-RS models; polar aprotic solvents (e.g., DMF) enhance electrophilic attack .

- Docking studies : Map electrostatic potential surfaces to predict regioselectivity in halogenation (e.g., Br₂ in CHCl₃ preferentially attacks C3 over C2) .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved across different studies?

- Standardization : Calibrate instruments using internal standards (e.g., TMS for NMR, polystyrene for FTIR) .

- Solvent referencing : Note solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts; publish full experimental conditions .

- Collaborative validation : Cross-check data with open-access databases (PubChem, DSSTox) for consensus .

Q. What experimental approaches validate the compound’s potential as a building block for conjugated polymers?

- Electrochemical polymerization : Use cyclic voltammetry (scan rate 100 mV/s, Ag/Ag⁺ reference) to assess redox activity .

- Bandgap calculation : Combine UV-Vis (λₐᵦₛ at ~350 nm) and cyclic voltammetry data to estimate HOMO-LUMO gaps (~2.8 eV) .

- Morphology analysis : AFM or SEM imaging of thin films to evaluate crystallinity and charge transport properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.